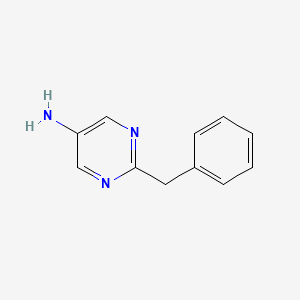
2-Benzylpyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylpyrimidin-5-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Benzylpyrimidin-5-amine can be synthesized through various methods. One common approach involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the use of chalcones and amidines or guanidine, with TEA as the base and iPrOH as the solvent, at 190°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylpyrimidin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form methylsulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino group and the benzyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ammonium thiocyanates, benzylidene acetones, and various oxidizing and reducing agents . Reaction conditions typically involve elevated temperatures and the use of solvents such as iPrOH .
Major Products Formed
The major products formed from the reactions of this compound include methylsulfonyl derivatives, guanidines, and other substituted pyrimidines .
Aplicaciones Científicas De Investigación
2-Benzylpyrimidin-5-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Benzylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For example, its antitrypanosomal activity is attributed to its ability to inhibit the growth of Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness . The compound’s antiplasmodial activity is due to its interference with the life cycle of Plasmodium falciparum, the parasite responsible for malaria .
Comparación Con Compuestos Similares
2-Benzylpyrimidin-5-amine can be compared with other similar compounds, such as:
2-Phenylpyrimidin-5-amine: This compound has a phenyl group instead of a benzyl group, which may affect its chemical reactivity and biological activity.
2-Aminopyrimidine derivatives: These compounds have different substitutions on the amino group and the pyrimidine ring, leading to variations in their pharmacological properties.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1094411-82-1 |
|---|---|
Fórmula molecular |
C11H11N3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
2-benzylpyrimidin-5-amine |
InChI |
InChI=1S/C11H11N3/c12-10-7-13-11(14-8-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6,12H2 |
Clave InChI |
SIODZEMETHAHOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)



![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)

